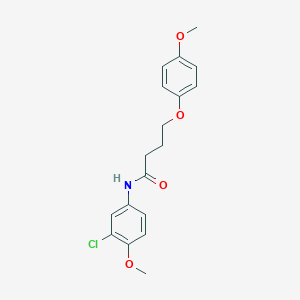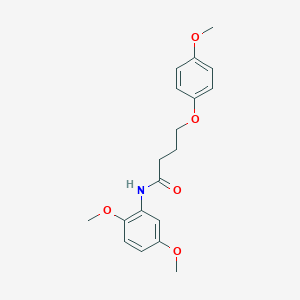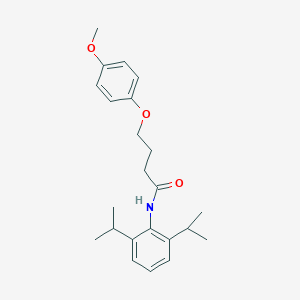![molecular formula C25H27ClN2O B284785 4-(4-chlorophenyl)-8-[(2-methyl-1-piperidinyl)carbonyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B284785.png)
4-(4-chlorophenyl)-8-[(2-methyl-1-piperidinyl)carbonyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-chlorophenyl)-8-[(2-methyl-1-piperidinyl)carbonyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is a synthetic compound that belongs to the class of cyclopenta[c]quinoline derivatives. It has been studied for its potential use in scientific research due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-8-[(2-methyl-1-piperidinyl)carbonyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in cell growth and survival.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, and may have potential as an anti-cancer agent. Additionally, it has been shown to have neuroprotective effects, and may have potential as a treatment for neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(4-chlorophenyl)-8-[(2-methyl-1-piperidinyl)carbonyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline in lab experiments is that it has been shown to have activity against certain types of cancer cells, making it a potentially useful anti-cancer agent. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in the lab.
Future Directions
There are several potential future directions for research on 4-(4-chlorophenyl)-8-[(2-methyl-1-piperidinyl)carbonyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline. One direction is to further investigate its potential as an anti-cancer agent, and to optimize its use in the lab. Another direction is to further investigate its potential as a treatment for neurodegenerative diseases, and to explore its mechanism of action in more detail. Additionally, further studies may be needed to fully understand its biochemical and physiological effects, and to identify any potential limitations or side effects.
Synthesis Methods
The synthesis of 4-(4-chlorophenyl)-8-[(2-methyl-1-piperidinyl)carbonyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline involves several steps, including the reaction of 4-chlorobenzaldehyde with 2-methylpiperidine to form 4-(4-chlorophenyl)-2-methylpiperidine. This intermediate is then reacted with cyclopentanone to form 4-(4-chlorophenyl)-8-(2-methylpiperidin-1-yl)cyclopenta[c]quinoline-3-carbaldehyde, which is subsequently reduced to the final product.
Scientific Research Applications
4-(4-chlorophenyl)-8-[(2-methyl-1-piperidinyl)carbonyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has been studied for its potential use in scientific research. It has been shown to have activity against certain types of cancer cells, and may have potential as an anti-cancer agent. Additionally, it has been studied for its potential use as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Properties
Molecular Formula |
C25H27ClN2O |
|---|---|
Molecular Weight |
406.9 g/mol |
IUPAC Name |
[4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]-(2-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C25H27ClN2O/c1-16-5-2-3-14-28(16)25(29)18-10-13-23-22(15-18)20-6-4-7-21(20)24(27-23)17-8-11-19(26)12-9-17/h4,6,8-13,15-16,20-21,24,27H,2-3,5,7,14H2,1H3 |
InChI Key |
DQXWFOCJQYKYMF-UHFFFAOYSA-N |
SMILES |
CC1CCCCN1C(=O)C2=CC3=C(C=C2)NC(C4C3C=CC4)C5=CC=C(C=C5)Cl |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CC3=C(C=C2)NC(C4C3C=CC4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(4-methoxyphenoxy)butanamide](/img/structure/B284706.png)



![N-{[3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetyl}urea](/img/structure/B284714.png)
![N-{3-[2-(2-thienyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]phenyl}acetamide](/img/structure/B284732.png)
![N-{3-[2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]phenyl}acetamide](/img/structure/B284737.png)
![Ethyl 5-({[4-(acetylamino)phenyl]sulfonyl}oxy)-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B284739.png)




